molecular formula C8H4F4O2 B8401215 2,3,4,5-Tetrafluoro-6-methylbenzoic acid

2,3,4,5-Tetrafluoro-6-methylbenzoic acid

Cat. No. B8401215
M. Wt: 208.11 g/mol
InChI Key: JKNZPDHVRYPABM-UHFFFAOYSA-N
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Patent
US04551546

Procedure details

3,4,5,6-tetrafluoro-2-toluic acid (500 mg) was dissolved in dry diethyl ether (5.0 ml) added dropwise to a suspension of lithium aluminium hydride (100 mg) in dry ether (10 ml) under an argon atmosphere at the ambient temperature. When the addition was complete and the effervescence has subsided the mixture was heated at the reflux temperature for a period of 1 hour. After allowing the mixture to cool to the ambient temperature water (10 ml) was cautiously added and the resultant mixture extracted with diethyl ether (2×20 ml), the extracts washed with water and dried over anhydrous magnesium sulphate. After filtration the filtrate was concentrated by evaporation of the solvent. The residual low melting solid was recrystallised from petroelum ether (boiling range 40°-60° C.) to yield 2-methyl-3,4,5,6-tetrafluoro-benzyl alcohol (200 mg). N.m.r. ('H(ppm)CDCl3): 2.18(s,1H); 2.32(t,3H); 4.86(s,2H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([F:8])=[C:6]([F:9])[C:5]([F:10])=[C:4]([CH3:11])[C:3]=1[C:12](O)=[O:13].[H-].[Al+3].[Li+].[H-].[H-].[H-].O>C(OCC)C>[CH3:11][C:4]1[C:5]([F:10])=[C:6]([F:9])[C:7]([F:8])=[C:2]([F:1])[C:3]=1[CH2:12][OH:13] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
FC1=C(C(=C(C(=C1F)F)F)C)C(=O)O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
100 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
was heated at the reflux temperature for a period of 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
was cautiously added
EXTRACTION
Type
EXTRACTION
Details
the resultant mixture extracted with diethyl ether (2×20 ml)
WASH
Type
WASH
Details
the extracts washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
FILTRATION
Type
FILTRATION
Details
After filtration the filtrate
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated by evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
The residual low melting solid was recrystallised from petroelum ether (boiling range 40°-60° C.)

Outcomes

Product
Name
Type
product
Smiles
CC1=C(CO)C(=C(C(=C1F)F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: CALCULATEDPERCENTYIELD 42.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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